molecular formula C14H14O2S B6613497 1-(Benzylsulfonyl)-4-methylbenzene CAS No. 5395-20-0

1-(Benzylsulfonyl)-4-methylbenzene

Cat. No. B6613497
CAS RN: 5395-20-0
M. Wt: 246.33 g/mol
InChI Key: OHCLHQCVALHTDN-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-methylbenzene, also known as 4-methylbenzylsulfone, is a highly versatile organic compound used in a variety of scientific research applications. It is capable of forming strong hydrogen bonds and is highly lipophilic, making it useful for a variety of biochemical and physiological processes. This article will provide an overview of 4-methylbenzylsulfone, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

Abstracting Benzylic H-Atoms

1-(Benzylsulfonyl)-4-methylbenzene has been involved in studies related to the abstraction of benzylic H-atoms. In one study, this compound was used to investigate the mechanism of H-abstraction and spin trapping processes (Dou et al., 2005).

Molecular Structure and Conformational Properties

Another research focused on the molecular structure and conformational properties of para-methylbenzene sulfonamide derivatives, which are structurally similar to 1-(Benzylsulfonyl)-4-methylbenzene. Gas electron diffraction and quantum chemical methods were used to understand the different conformations of these compounds (Petrov et al., 2008).

Intermediates in Synthesis Processes

This compound has been used as an intermediate in various synthesis processes. For instance, it served as an important intermediate in the preparation of certain pharmaceutical compounds, demonstrating its utility in complex chemical syntheses (Yang Jian-she, 2009).

C-H Amination Catalysis

1-(Benzylsulfonyl)-4-methylbenzene derivatives have been used in studies exploring C-H amination catalysis. This involves the use of specific catalysts to facilitate the addition of an amine group to a carbon-hydrogen bond, a key process in organic synthesis (Alla et al., 2013).

Diffusion-Ordered NMR Spectroscopy Applications

The dynamics of molecules similar to 1-(Benzylsulfonyl)-4-methylbenzene in solution were studied using diffusion-ordered NMR spectroscopy. This technique is useful in analyzing the structure of molecules and their interactions in solution (Sakamoto et al., 2008).

Biological Activity Studies

Research has also been conducted to explore the biological activity of compounds related to 1-(Benzylsulfonyl)-4-methylbenzene. These studies aim to understand their potential as antibacterial and fungicidal agents, thus highlighting their importance in the field of medicinal chemistry (Konovalova et al., 2021).

properties

IUPAC Name

1-benzylsulfonyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-12-7-9-14(10-8-12)17(15,16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCLHQCVALHTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276975
Record name 1-(Benzylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfonyl)-4-methylbenzene

CAS RN

5395-20-0
Record name BENZYL P-TOLYL SULFONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Benzylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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